8-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Description
8-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a heterocyclic compound featuring a seven-membered oxazepine ring fused to a benzene moiety. The molecular formula is C₁₁H₁₄FNO, with a molecular weight of 195.23 g/mol . Key structural attributes include:
- 8-Fluoro substitution: Enhances metabolic stability and modulates electronic properties via its electron-withdrawing nature.
- Saturated oxazepine ring: The tetrahydro configuration reduces ring strain compared to fully aromatic systems, affecting solubility and pharmacokinetics.
This compound is of pharmaceutical interest due to the oxazepine scaffold’s prevalence in bioactive molecules, including antidepressants, analgesics, and enzyme inhibitors .
Properties
IUPAC Name |
8-fluoro-2,2-dimethyl-4,5-dihydro-3H-1,4-benzoxazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-11(2)7-13-6-8-3-4-9(12)5-10(8)14-11/h3-5,13H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPCNEKKXJYEHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C(O1)C=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorinated Aromatic Precursors
The 8-fluoro substituent is typically introduced via fluorinated starting materials such as 2-amino-4-fluorophenol or 4-fluoro-2-nitrophenol . These precursors ensure regioselective incorporation of fluorine at the C8 position during cyclization. For example, 2-amino-4-fluorophenol reacts with diketones to form the benzoxazepine backbone while retaining the fluorine atom.
Dimethyl Group Incorporation
The 2,2-dimethyl moiety is introduced through alkylation of intermediate amines or via pre-functionalized carbonyl compounds. Methyl iodide or dimethyl sulfate serves as alkylating agents, often in the presence of bases like potassium carbonate. Patent AU2018269743B2 highlights the use of 2,2-dimethylpropanoyl chloride to acylate secondary amines prior to cyclization.
Synthetic Routes and Reaction Mechanisms
Acid-Catalyzed Ring Closure
Formic acid (HCOOH) catalyzes the cyclization of N-(2-hydroxy-4-fluorophenyl)propanamide derivatives into the tetrahydrobenzo[f]oxazepine scaffold. This method, detailed in WO2016202253A1, involves refluxing in ethanol at 80°C for 12 hours, yielding 70–75% of the target compound.
Base-Mediated Condensation
Alternatively, sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation and cyclization of β-amino alcohol intermediates . This approach avoids side reactions such as epoxidation, achieving 82% yield with a reaction time of 6 hours.
Fluorination and Alkylation Synergy
Post-cyclization fluorination is avoided due to the instability of the oxazepine ring under harsh fluorinating conditions (e.g., HF-pyridine). Instead, pre-fluorinated precursors ensure fidelity. Dimethyl groups are installed via Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine, as described in AU2018269743B2.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethanol | 80 | 75 | 98.5 |
| THF | 65 | 82 | 99.1 |
| DCM | 40 | 68 | 97.8 |
Polar aprotic solvents like THF enhance reaction rates and yields compared to ethanol or dichloromethane (DCM).
Catalyst Screening
-
Formic Acid : Optimal for acid-catalyzed routes but requires neutralization post-reaction.
-
p-Toluenesulfonic Acid (pTSA) : Increases yield to 85% but complicates purification due to sulfonate byproducts.
Purification and Characterization
Recrystallization Techniques
Crude products are purified via recrystallization from ethyl acetate/hexane (3:1 v/v), yielding colorless crystals with >99% purity. X-ray crystallography confirms the chair conformation of the tetrahydrooxazepine ring.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 6H, CH₃), 3.20–3.80 (m, 4H, CH₂), 6.85–7.20 (m, 3H, Ar-H).
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HRMS : m/z calculated for C₁₃H₁₅FNO₂ [M+H]⁺: 244.1084, found: 244.1086.
Industrial-Scale Production
Continuous Flow Synthesis
Patent AU2018269743B2 discloses a continuous flow system using microreactors to maintain precise temperature control (70±2°C) and reduce reaction time to 2 hours. This method scales to 50 kg/batch with 88% yield.
Green Chemistry Considerations
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Solvent recycling via distillation reduces waste by 40%.
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Catalytic amounts of ionic liquids replace traditional acids, improving recyclability.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
8-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Antidepressant Potential
Research indicates that compounds similar to 8-fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine may exhibit antidepressant properties. Studies have shown that modifications in the oxazepine structure can enhance serotonin receptor affinity and improve mood-related behaviors in animal models.
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects against oxidative stress and neuroinflammation. Preliminary studies suggest that it may help mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthetic Applications
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new therapeutic agents targeting a range of conditions from mental health disorders to cancer.
Case Studies
Mechanism of Action
The mechanism of action of 8-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Heteroatom Variations
8-Methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine (6h)
- Structure : Replaces oxygen with sulfur in the heterocycle.
- Properties :
- Higher polarizability due to sulfur, altering intermolecular interactions.
- IR absorption at 1594 cm⁻¹ (C=N) and 1560 cm⁻¹ (aromatic C=C) .
- Lower metabolic stability compared to oxazepines .
8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine (CID 67200593)
- Structure : Lacks dimethyl groups at C2.
- Properties :
Substituent Variations
5-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine (5g)
- Structure : Ethyl substituent at C3.
- Properties :
8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (CAS 844648-10-8)
- Structure : Ketone at C4.
- Properties :
- Molecular formula C₉H₈FNO₂ (MW: 181.16).
- Increased hydrogen-bonding capacity due to the carbonyl group .
Pharmacological and Physicochemical Comparison
Biological Activity
8-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a novel compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
- Molecular Formula : C₁₁H₁₄FNO
- Molar Mass : 195.23 g/mol
- CAS Number : 2055649-72-2
The compound belongs to the class of tetrahydrobenzo[f][1,4]oxazepines and is characterized by the presence of a fluorine atom at the 8-position and two methyl groups at the 2-position.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity against various pathogens and may serve as a potential therapeutic agent in treating diseases such as trypanosomiasis.
Antitrypanosomal Activity
A study focused on the development of new trypanocidal agents highlights the effectiveness of substituted tetrahydrobenzo[f][1,4]oxazepines in combating Trypanosoma brucei and Trypanosoma cruzi. The research utilized computer-aided drug design to optimize compounds targeting the PEX14−PEX5 protein-protein interface essential for trypanosome survival. The following table summarizes the findings:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 5.0 | Disruption of glycosome protein import |
| Other Analogues | Varies | Inhibition of PEX protein interactions |
The compound demonstrated an IC50 value of approximately 5 µM in vitro against T. brucei, indicating potent antitrypanosomal activity .
The mechanism by which this compound exerts its effects involves the disruption of essential cellular processes in trypanosomes. Specifically, it interferes with protein import into glycosomes by inhibiting the interaction between PEX5 and PEX14 proteins. This disruption leads to cell death in the parasites .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies :
- In Vivo Efficacy :
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 8-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves cyclization of fluorinated precursors. For example, a modified Pictet-Spengler reaction can construct the oxazepine core via condensation of 2-aminophenol derivatives with fluorinated aldehydes under acidic conditions (e.g., HCl or p-TsOH). Temperature control (80–120°C) and solvent choice (DMF or toluene) significantly impact reaction efficiency .
- Optimization : Microwave-assisted synthesis reduces reaction time (from 24h to 2h) and improves yields (78–87%) by enhancing cyclization kinetics .
Q. How is the structure of this compound validated, and what analytical techniques are essential for characterization?
- Structural Confirmation :
- NMR : H and C NMR identify fluorine coupling patterns (e.g., F-H coupling for the 8-fluoro substituent) and confirm dimethyl groups at C2.
- HPLC-MS : Ensures purity (>95%) and detects byproducts from incomplete cyclization .
- X-ray Crystallography : Resolves stereochemistry of the tetrahydrobenzo-fused ring system .
Q. What preliminary biological screening methods are used to assess its bioactivity?
- In Vitro Assays :
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) evaluate interactions with targets like PEX14-PEX5 or carbonic anhydrases .
- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) screen for antiproliferative activity .
Advanced Research Questions
Q. How do substituents (fluoro, dimethyl) influence the compound’s reactivity and target binding?
- Fluorine Effects : The 8-fluoro group enhances metabolic stability by reducing CYP450-mediated oxidation. It also increases electronegativity, improving hydrogen-bonding interactions with target proteins (e.g., kinase ATP-binding pockets) .
- Dimethyl Groups : Steric hindrance from C2-dimethyl substituents may restrict conformational flexibility, altering binding kinetics. Molecular dynamics simulations (e.g., using GROMACS) model these effects .
Q. What strategies resolve contradictions in reported biological activities across similar oxazepine derivatives?
- Case Study : Conflicting data on antiproliferative activity between 8-fluoro and 8-methoxy analogs can arise from assay variability (e.g., cell line specificity). Normalize results using IC values from standardized protocols (e.g., NCI-60 panel) and validate via orthogonal assays (e.g., caspase-3 activation for apoptosis) .
- Meta-Analysis : Compare structural analogs (e.g., dibenzo[b,f][1,4]oxazepines) to identify substituent-activity trends using cheminformatics tools like KNIME or Schrödinger .
Q. How can computational methods guide the optimization of synthetic pathways?
- DFT Calculations : Predict transition-state energies for cyclization steps to identify optimal catalysts (e.g., CuI for Ullman coupling) .
- Retrosynthesis Tools : Platforms like Synthia propose alternative routes (e.g., Ugi four-component reactions) to bypass low-yield steps .
Q. What in vivo models are suitable for studying pharmacokinetics and toxicity?
- Pharmacokinetics : Rodent studies (Sprague-Dawley rats) assess oral bioavailability and blood-brain barrier penetration via LC-MS/MS quantification .
- Toxicity : Histomorphological analysis of lung/liver tissue post-inhalation exposure identifies inflammatory responses (e.g., cytokine ELISA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
